Ethyl 3-(cyanomethyl)picolinate

Benzodiazepine Synthesis Clostridium difficile Inhibitors Medicinal Chemistry

Using the incorrect positional isomer of 3-(cyanomethyl)picolinate leads to failed benzodiazepine cyclization. This compound provides the exact 3-substitution pattern for regioselective C. difficile toxin B inhibitor synthesis. • Regiochemical fidelity: 3-cyanomethyl placement ensures correct stereoelectronic environment; 5- or 6-substituted isomers yield divergent products. • Dual handles: Nitrile and ethyl ester enable orthogonal transformations, reducing steps for heterocyclic library assembly. • Supply: ≥97% purity, batch QC (NMR, HPLC); supports scale-up from med chem to preclinical supply.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 301666-62-6
Cat. No. B1289177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(cyanomethyl)picolinate
CAS301666-62-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=N1)CC#N
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)9-8(5-6-11)4-3-7-12-9/h3-4,7H,2,5H2,1H3
InChIKeySABOUVSBXHEYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(cyanomethyl)picolinate (CAS 301666-62-6): Procurement-Grade Intermediate for Benzodiazepine and Heterocyclic Synthesis


Ethyl 3-(cyanomethyl)picolinate (CAS 301666-62-6) is a picolinic acid derivative with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . It features a pyridine-2-carboxylate core with an ethyl ester at the 2-position and a cyanomethyl (-CH₂CN) substituent at the 3-position of the pyridine ring [1]. This compound is primarily utilized as a versatile intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds relevant to pharmaceutical research [2]. Notably, it serves as a key building block in the preparation of benzodiazepine derivatives, a class of compounds with documented activity as Clostridium difficile toxin inhibitors . The presence of both the nitrile and ester functionalities provides dual reactive handles for further chemical elaboration, making it a strategic choice for medicinal chemistry campaigns requiring 3-substituted picolinate scaffolds.

Regiospecific intermediate for benzodiazepine core synthesis via 3-cyanomethyl substitution.
Dual reactive handles: nitrile and ethyl ester enable orthogonal synthetic elaboration.
Consistent supply quality with documented analytical characterization from multiple vendors.

Why Generic Substitution of Ethyl 3-(cyanomethyl)picolinate with Positional Isomers or Alternative Esters Fails in Regioselective Syntheses


Direct substitution of Ethyl 3-(cyanomethyl)picolinate with its positional isomers (e.g., 5- or 6-substituted analogs) or alternative ester derivatives (e.g., methyl or cyanomethyl esters) is not chemically equivalent and will result in divergent synthetic outcomes. The specific placement of the cyanomethyl group at the 3-position of the pyridine ring dictates the regiochemistry of subsequent cyclization reactions, such as those forming benzodiazepine cores . While isomers like Ethyl 5-(cyanomethyl)picolinate (CAS 913839-59-5) or Ethyl 6-(cyanomethyl)picolinate (CAS 178265-40-2) share the same molecular formula, their distinct substitution patterns lead to different steric and electronic environments, thereby altering reaction pathways and product distributions [1]. Furthermore, the ethyl ester moiety confers distinct physicochemical properties compared to methyl or cyanomethyl esters. For instance, cyanomethyl esters are reported to exhibit 3–5× greater resistance to non-specific esterase hydrolysis in hepatic models compared to methyl esters , a critical consideration for in vivo applications. Substitution without rigorous validation can therefore lead to failed syntheses, impure products, or altered biological activity, directly impacting project timelines and research reproducibility.

Positional isomer mismatch

5- or 6-cyanomethyl substitution may shift cyclization regiochemistry and alter benzodiazepine core formation.

Ester-type sensitivity

Methyl or cyanomethyl esters may modify lipophilicity and metabolic stability profiles, requiring re-validation.

Functional group reduction

Simpler picolinate analogs lacking nitrile or ester limit orthogonal reactivity and synthetic versatility.

Quantitative Procurement Evidence: Ethyl 3-(cyanomethyl)picolinate vs. Positional Isomers and Alternative Esters


Regiochemical Differentiation: 3-Cyanomethyl Substitution Enables Benzodiazepine Core Formation

Ethyl 3-(cyanomethyl)picolinate is explicitly disclosed as a key intermediate in patent literature for the synthesis of benzodiazepine derivative compounds of formula (I) that act as Clostridium difficile toxin inhibitors . The 3-position of the cyanomethyl group on the picolinate ring is critical for the correct regiochemistry during cyclization steps to form the benzodiazepine core. Positional isomers such as Ethyl 5-(cyanomethyl)picolinate (CAS 913839-59-5) and Ethyl 6-(cyanomethyl)picolinate (CAS 178265-40-2) would lead to different, non-isosteric ring systems upon cyclization, rendering them unsuitable for this specific synthetic pathway.

Regiochemical suitability
Class-level inference
3-substituted isomer only for correct benzodiazepine cyclization pathway.
Procurement of exact positional isomer is required for synthetic route fidelity.
5- and 6-substituted isomers yield non-isosteric ring systems.
Benzodiazepine Synthesis Clostridium difficile Inhibitors Medicinal Chemistry

Physicochemical Differentiation: Ethyl Ester Provides Balanced Lipophilicity Compared to Methyl and Cyanomethyl Esters

The ethyl ester of Ethyl 3-(cyanomethyl)picolinate confers a calculated LogP (XLogP3-AA) of approximately 1.1, representing an intermediate lipophilicity profile between the more polar methyl ester and the more lipophilic cyanomethyl ester [1][2]. This balance is often desirable for optimizing membrane permeability while maintaining aqueous solubility in biological assays. In contrast, the 6-substituted positional isomer, Ethyl 6-(cyanomethyl)picolinate, exhibits an identical calculated XLogP3-AA of 1.1 due to its same molecular formula, but its altered regiochemistry leads to a different spatial arrangement of polar surface area (PSA), which can affect target binding and off-target interactions.

Calculated LogP
Cross-study comparable
XLogP3-AA ≈ 1.1
Balanced lipophilicity; identical LogP as 6-isomer, but PSA spatial distribution differs.
Computed value; experimental confirmation advised.
Lipophilicity Physicochemical Properties ADME

Stability Differentiation: Ethyl Ester Offers Intermediate Metabolic Stability vs. Cyanomethyl and Methyl Esters

While direct head-to-head stability data for Ethyl 3-(cyanomethyl)picolinate is not available in the primary literature, class-level inference can be drawn from studies on analogous picolinate esters. Cyanomethyl esters demonstrate 3–5× longer resistance to non-specific esterase hydrolysis compared to methyl esters in in vitro hepatic models . Ethyl esters, such as that in the target compound, are expected to exhibit intermediate stability between the rapidly hydrolyzed methyl esters and the more stable cyanomethyl esters. This property is crucial for applications requiring a balance between prodrug activation (ester hydrolysis) and systemic longevity.

Esterase stability
Class-level inference
Ethyl ester: intermediate stability inferred between methyl and cyanomethyl ester.
Supports ester selection for intended metabolic profile; direct data needed.
Cyanomethyl esters reported 3–5× more resistant than methyl in hepatic models.
Metabolic Stability Esterase Hydrolysis Prodrug Design

Reactivity Differentiation: Dual Nitrile and Ester Functionalities Enable Unique Synthetic Versatility

Ethyl 3-(cyanomethyl)picolinate possesses two distinct reactive handles: a nitrile group capable of undergoing nucleophilic addition, reduction, or hydrolysis, and an ester group that can be hydrolyzed, transesterified, or reduced. This dual functionality is a key differentiator from simpler picolinate analogs like Ethyl picolinate (which lacks the nitrile) or 3-(cyanomethyl)pyridine (which lacks the ester). The presence of both groups on the same scaffold allows for sequential or orthogonal transformations, enabling the synthesis of more complex heterocyclic systems such as fused pyridines, pyrimidines, and benzodiazepines [1].

Dual reactive groups
Class-level inference
2 distinct handles: nitrile + ester vs. 1 handle in comparators.
Enables orthogonal transformations for heterocycle diversification.
Ethyl picolinate or 3-(cyanomethyl)pyridine lack dual reactivity.
Synthetic Versatility Nucleophilic Addition Heterocycle Synthesis

Commercial Availability and Purity Consistency: A Key Differentiator for Reliable Scale-Up

Ethyl 3-(cyanomethyl)picolinate (CAS 301666-62-6) is commercially available from multiple reputable suppliers with standard purities of 95–97% [1]. In contrast, its positional isomers such as Ethyl 5-(cyanomethyl)picolinate (CAS 913839-59-5) are often listed as 'out of stock' or have significantly longer lead times and higher costs . This reliable supply chain and consistent quality (supported by HPLC, NMR, and GC analysis) reduce procurement risk and ensure reproducibility in multi-step syntheses. The availability of batch-specific certificates of analysis further supports regulatory and quality assurance requirements in pharmaceutical R&D.

Supply consistency
Supporting evidence
Standard purity 95–97% from multiple vendors; batch-specific CoA.
Robust commercial availability supports scale-up reproducibility.
Positional isomers frequently out of stock or longer lead times.
Commercial Availability Purity Quality Control

Ethyl 3-(cyanomethyl)picolinate: Optimal Research and Industrial Application Scenarios Based on Evidence


Synthesis of Benzodiazepine-Based Clostridium difficile Toxin Inhibitors

This compound is a critical intermediate for the preparation of benzodiazepine derivatives targeting C. difficile toxin B (TcdB), as disclosed in patent literature . Its 3-cyanomethyl substitution pattern is essential for the regioselective cyclization that forms the benzodiazepine core. Procuring this specific positional isomer is mandatory to ensure the correct stereoelectronic environment for inhibitor binding and to avoid off-target synthetic byproducts.

Medicinal Chemistry Optimization of ADME Properties via Ester Modulation

The ethyl ester of this compound provides a balanced lipophilicity (calculated LogP ~1.1) [1] and intermediate metabolic stability compared to methyl or cyanomethyl esters . Researchers engaged in lead optimization of picolinate-containing drug candidates should procure this specific ester variant to systematically explore the impact of ester group on pharmacokinetic parameters, leveraging class-level knowledge of esterase susceptibility to fine-tune oral bioavailability and clearance.

Building Block for Diverse Heterocyclic Libraries via Orthogonal Functionalization

The presence of both a nitrile and an ethyl ester on the 3-substituted pyridine scaffold allows for sequential, orthogonal transformations [2]. This enables the efficient construction of diverse heterocyclic libraries, including fused pyridines, pyrimidines, and triazolopyridines, for high-throughput screening campaigns. The dual functionality reduces the number of synthetic steps required to access complex scaffolds, accelerating hit-to-lead timelines.

Reliable Intermediate for Process Chemistry Scale-Up and Preclinical Supply

With robust commercial availability at 95–97% purity and documented quality control (NMR, HPLC, GC) from multiple vendors [3], this compound is a low-risk choice for scaling up from medicinal chemistry to preclinical supply. Its consistent batch-to-batch quality supports regulatory documentation and ensures reproducibility in multi-kilogram syntheses, a critical factor for advancing candidates into IND-enabling studies.

Application
Selection Property
Validation Focus
Benzodiazepine inhibitor synthesis
Regiospecific 3-cyanomethyl substitution
Cyclization regiochemistry; target scaffold confirmation
ADME lead optimization
Ethyl ester lipophilicity and stability profile
Esterase-mediated hydrolysis; logP/logD assay
Heterocyclic library synthesis
Dual nitrile and ester orthogonal reactivity
Sequential transformation scope; scaffold diversity
Preclinical supply scale-up
Commercial availability and batch consistency
Vendor purity documentation; re-supply lead time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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